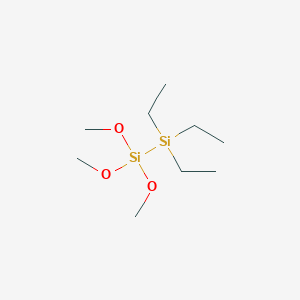
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is a complex organic compound with the molecular formula C31H26N2O2 and a molecular weight of 458.56 g/mol This compound is characterized by its pyrimidine-2,4-dione core, which is substituted with benzhydryl and dibenzyl groups
Méthodes De Préparation
The synthesis of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium channels (Nav1.2) and L-type calcium channels, which play crucial roles in neuronal excitability and neurotransmission . These interactions help stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures.
Comparaison Avec Des Composés Similaires
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives and benzhydryl-substituted compounds:
3-Benzhydryl-pyrrolidine-2,5-dione: This compound shares the benzhydryl group but has a different core structure, leading to variations in biological activity and chemical reactivity.
3-Isopropyl-pyrrolidine-2,5-dione: Unlike the benzhydryl derivative, this compound lacks the bulky benzhydryl groups, resulting in different pharmacological properties and lower anticonvulsant activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
821795-63-5 |
|---|---|
Formule moléculaire |
C31H26N2O2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
3-benzhydryl-1,6-dibenzylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H26N2O2/c34-29-22-28(21-24-13-5-1-6-14-24)32(23-25-15-7-2-8-16-25)31(35)33(29)30(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22,30H,21,23H2 |
Clé InChI |
KNXWBYFJXPZPJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


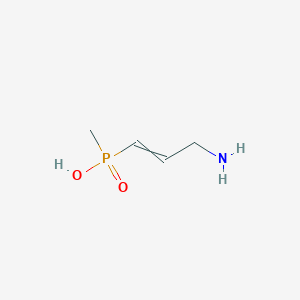
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

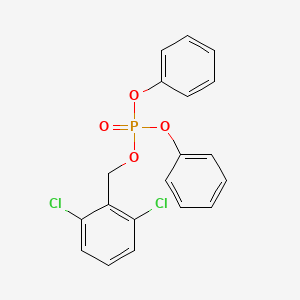
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
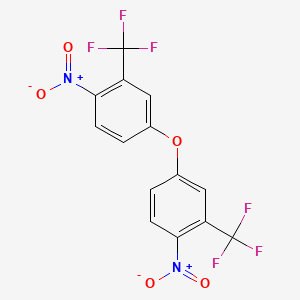
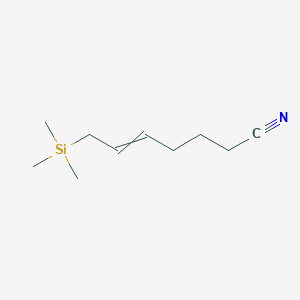

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

